molecular formula C20H38O4 B14422159 Heptadecylpropanedioic acid CAS No. 84297-23-4

Heptadecylpropanedioic acid

Cat. No.: B14422159
CAS No.: 84297-23-4
M. Wt: 342.5 g/mol
InChI Key: BTBJCTWMARHHQD-UHFFFAOYSA-N
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Description

Heptadecylpropanedioic acid (C₁₇H₃₄(COOH)₂) is a dicarboxylic acid derivative with a 17-carbon alkyl chain (heptadecyl group) attached to a propanedioic acid (malonic acid) backbone. Regulatory authorities, including the European Chemicals Agency (ECHA), have classified similar long-chain carboxylic acids as substances of very high concern (SVHC) due to environmental persistence and bioaccumulation risks .

Properties

CAS No.

84297-23-4

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

2-heptadecylpropanedioic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24)

InChI Key

BTBJCTWMARHHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.

Major Products:

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Heptadecylpropanediol or heptadecylpropanal.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Heptadecylpropanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares heptadecylpropanedioic acid with three structurally related compounds: heptadecanedioic acid, 10,12-heptadecadiynoic acid, and perfluorotetradecanoic acid (a PFAS analog).

Property This compound Heptadecanedioic Acid (C₁₇H₃₂O₄) 10,12-Heptadecadiynoic Acid (C₁₇H₂₆O₂) Perfluorotetradecanoic Acid (PFAS)
Molecular Formula C₂₀H₃₈O₄ C₁₇H₃₂O₄ C₁₇H₂₆O₂ C₁₄F₂₇O₂
Functional Groups Two carboxylic acids, alkyl chain Two terminal carboxylic acids One carboxylic acid, two triple bonds Fully fluorinated carboxylic acid
Water Solubility Low (amphiphilic) Low (hydrophobic) Very low (highly unsaturated) Extremely low (fluorinated chain)
Melting Point Not reported ~100–110°C Not reported >100°C (high thermal stability)
Environmental Persistence Likely high (alkyl chain) Moderate Moderate (reactive triple bonds) Very high (PFAS)
Key Observations:
  • Heptadecanedioic acid (C₁₇H₃₂O₄) shares a similar alkyl chain length but lacks the branched propanedioic acid moiety. Its higher melting point (~100–110°C) suggests stronger intermolecular forces compared to this compound .
  • 10,12-Heptadecadiynoic acid contains conjugated triple bonds, increasing reactivity for applications like click chemistry but reducing environmental persistence .
  • PFAS analogs (e.g., perfluorotetradecanoic acid) exhibit extreme persistence due to C-F bonds, unlike the degradable C-H bonds in this compound .

Industrial and Regulatory Considerations

  • ECHA’s SVHC classification for similar compounds suggests strict handling requirements .
  • Heptadecanedioic Acid : Used in polymer synthesis; safety protocols mandate eye protection and controlled handling .
  • 10,12-Heptadecadiynoic Acid: Requires respiratory protection due to dust generation during processing .

Environmental Impact

  • Its biodegradability is likely higher than PFAS but lower than short-chain diacids .

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